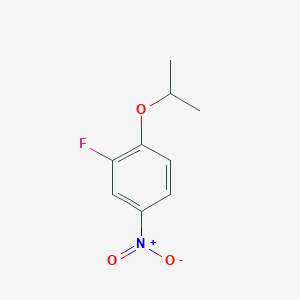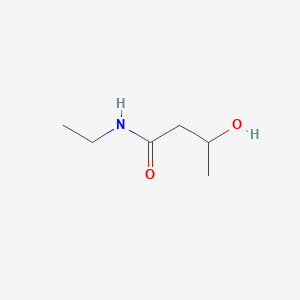![molecular formula C13H9ClN2OS B2386171 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine CAS No. 869709-83-1](/img/structure/B2386171.png)
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The molecular structure of this compound consists of a thieno[3,2-d]pyrimidine core with a chloro substituent at position 4 and a methoxyphenyl group at position 6.
Mechanism of Action
Target of Action
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine is a derivative of thienopyrimidine, which is known to have various biological activities . Thienopyrimidines are structural analogs of purines and are widely represented in medicinal chemistry . They are often used as inhibitors of various enzymes, including protein kinases (PKs) , which play key roles in several signal transduction pathways and can lead to metastasis and drug resistance .
Mode of Action
The compound interacts with its targets, primarily protein kinases, to inhibit their activity . This inhibition can disrupt cellular communication pathways, which are critical for the proliferation and differentiation of cancer cells . As a result, the compound can potentially slow down or stop the progression of cancer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein kinase pathway . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound can disrupt the normal functioning of this pathway, leading to changes in cellular communication and potentially slowing down the progression of cancer .
Pharmacokinetics
Thienopyrimidine derivatives are generally known for their good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of protein kinases and the disruption of cellular communication pathways . This can lead to changes in cell proliferation and differentiation, potentially slowing down or stopping the progression of cancer .
Biochemical Analysis
Biochemical Properties
Pyrimidines are known to interact with various enzymes, proteins, and other biomolecules . They can inhibit the expression and activities of certain vital inflammatory mediators .
Cellular Effects
Pyrimidine derivatives have been shown to exert anticancer potential through different action mechanisms, including inhibiting protein kinases that control cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects through various mechanisms, including inhibiting protein kinases .
Metabolic Pathways
Pyrimidines are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent at position 4 can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The thieno[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO), acetonitrile, and ethanol, along with catalysts such as palladium and copper salts.
Major Products Formed
The major products formed from these reactions include substituted thienopyrimidines, oxidized derivatives, and cyclized heterocyclic compounds. These products can exhibit diverse biological activities and are of interest in medicinal chemistry.
Scientific Research Applications
Comparison with Similar Compounds
4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine: This compound has a fluorophenyl group instead of a methoxyphenyl group, which can affect its biological activity and chemical reactivity.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine: These derivatives are known for their PI3K inhibitory activity and anticancer properties.
Thieno[2,3-b]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)11-6-10-12(18-11)13(14)16-7-15-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCQRLZNZDBDIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(S2)C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869709-83-1 |
Source


|
| Record name | 4-chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
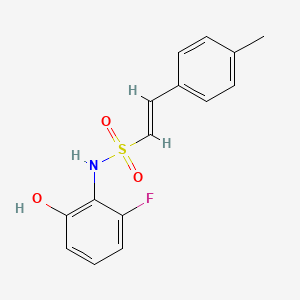
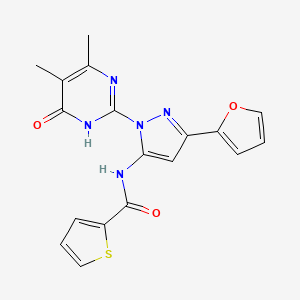
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)
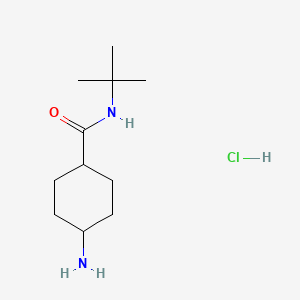

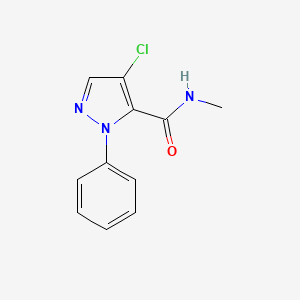

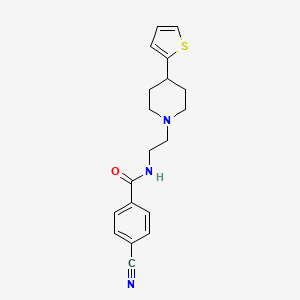

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2386104.png)
![dimethyl({[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}sulfamoyl)amine](/img/structure/B2386105.png)
![2-{4-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2386106.png)
